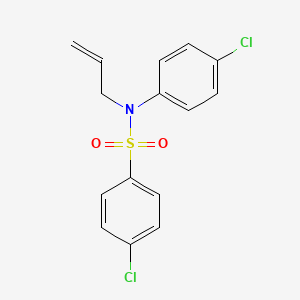

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C15H13Cl2NO2S It is characterized by the presence of an allyl group, two chlorine atoms, and a benzenesulfonamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Hydrolysis and Acid/Base Reactivity

The sulfonamide group undergoes hydrolysis under strong acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with 6N HCl cleaves the sulfonamide bond, yielding 4-chlorobenzenesulfonic acid and allyl-(4-chlorophenyl)amine .

-

Basic Hydrolysis : Treatment with NaOH facilitates deprotonation, forming a sulfonate salt .

Notable Reaction :

$$

\text{N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide} \xrightarrow{\text{6N HCl, 100℃}} \text{4-chlorobenzenesulfonic acid} + \text{allyl-(4-chlorophenyl)amine}

$$

Substitution and Coupling Reactions

The allyl group participates in electrophilic additions and cross-coupling reactions :

-

Thiol-ene Click Chemistry : Reacts with thiols under UV light to form thioether derivatives .

-

Palladium-Catalyzed Coupling : The allyl moiety enables Suzuki-Miyaura coupling with arylboronic acids (e.g., forming biaryl derivatives) .

Example :

$$

\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl product}

$$

Crystallographic and Structural Insights

Single-crystal X-ray diffraction reveals:

-

Bond lengths : S–N (1.636 Å), S–O (1.434–1.452 Å), and C–Cl (1.732 Å) .

-

Non-covalent interactions : C–H···N hydrogen bonds and C–H···π stacking stabilize the structure .

Key Structural Parameters :

| Parameter | Value |

|---|---|

| a-axis | 18.69 Å |

| b-axis | 10.56 Å |

| c-axis | 8.11 Å |

| Volume | 1600 ų |

Comparative Reactivity Table

Reactivity compared to analogous sulfonamides:

| Compound | Key Reaction | Yield | Unique Feature |

|---|---|---|---|

| This compound | Suzuki coupling | 60–75% | Allyl group enables cross-coupling |

| N-benzyl-4-methylbenzenesulfonamide | SN1 benzylation | 85% | Methyl group stabilizes carbocation |

| 4-chloro-N-phenylbenzenesulfonamide | Hydrolysis | 90% | No allyl substituent |

Mechanistic Considerations

-

SN1 Pathway : Benzylation proceeds via a benzylic carbocation intermediate (Figure 1) .

-

Electrophilic Allylation : The allyl group’s π-electrons facilitate nucleophilic attacks .

Experimental Data Highlights

科学的研究の応用

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies related to enzyme inhibition and protein binding.

Industry: Utilized in the production of specialty chemicals and materials .

作用機序

The mechanism of action of N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the allyl and chloro groups can influence its binding affinity and specificity. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .

類似化合物との比較

Similar Compounds

- N-allyl-4-chloro-N-(4-methylphenyl)benzenesulfonamide

- N-allyl-4-chloro-N-(4-fluorophenyl)benzenesulfonamide

- N-allyl-4-chloro-N-(4-bromophenyl)benzenesulfonamide

Uniqueness

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is unique due to the presence of two chlorine atoms, which can significantly affect its chemical reactivity and biological activity. The combination of the allyl group and the benzenesulfonamide moiety also contributes to its distinct properties compared to similar compounds .

生物活性

N-allyl-4-chloro-N-(4-chlorophenyl)benzenesulfonamide is a compound with notable biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its mechanisms of action, biological effects, and comparisons with similar compounds, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H13Cl2NO2S and a molecular weight of approximately 320.24 g/mol. Its structure features an allyl group and two chlorine substituents on the aromatic ring, which contribute to its unique reactivity and biological activity.

The primary mechanism of action involves the inhibition of carbonic anhydrase IX , an enzyme that plays a crucial role in pH regulation within cancer cells. By inhibiting this enzyme, the compound may disrupt the acidic microenvironment that supports tumor growth. Additionally, its structural features may enhance binding affinity to specific molecular targets, influencing various cellular pathways .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values in different assays:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HeLa | < 10 | High activity observed |

| MCF-7 | 11.20 - 93.46 | Variable activity across derivatives |

| SKOV-3 | 7.87 - 70.53 | Most active compounds showed IC50 < 10 µg/mL |

The compound demonstrated significant cytotoxicity, particularly against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties as well. It has shown effectiveness against clinical strains of Staphylococcus aureus, inhibiting biofilm formation at concentrations lower than those required to kill bacterial cells .

Case Studies and Research Findings

- Cytotoxic Evaluation : A study performed on a series of benzenesulfonamide derivatives revealed that modifications to the allylic group significantly enhanced cytotoxicity against cancer cell lines compared to non-allylic derivatives. The presence of the chlorophenyl group was crucial for improving lipophilicity and cellular permeability .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition have demonstrated that this compound effectively inhibits carbonic anhydrase IX, supporting its potential as a therapeutic agent in cancer treatment .

- Comparative Analysis : A comparative study with similar compounds highlighted the unique biological activity profile of this compound due to its specific functional groups:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Chlorophenyl)-N-methylbenzenesulfonamide | C12H11ClNO2S | Methyl group instead of allyl |

| 4-Chloro-N-(2-methylphenyl)benzenesulfonamide | C12H11ClNO2S | Contains a methyl group on a different aromatic ring |

| N-(2-Aminophenyl)-N-(4-chlorophenyl)benzenesulfonamide | C13H12ClN2O2S | Contains an amino group instead of an allyl group. |

特性

IUPAC Name |

4-chloro-N-(4-chlorophenyl)-N-prop-2-enylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2S/c1-2-11-18(14-7-3-12(16)4-8-14)21(19,20)15-9-5-13(17)6-10-15/h2-10H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJJNDRXMLEPIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。